Cas no 74361-76-5 (ethyl 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetate)

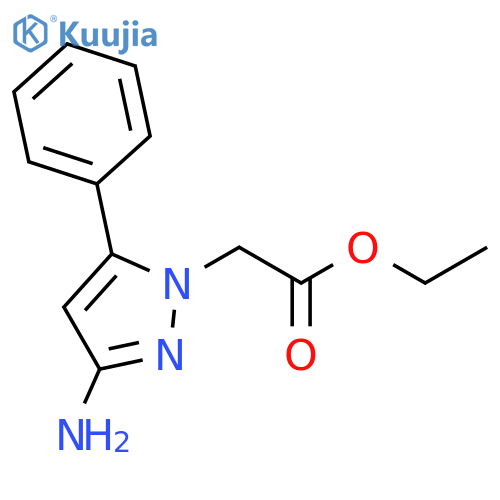

74361-76-5 structure

商品名:ethyl 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetate

ethyl 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetate 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrazole-1-acetic acid, 3-amino-5-phenyl-, ethyl ester

- ethyl 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetate

-

- インチ: 1S/C13H15N3O2/c1-2-18-13(17)9-16-11(8-12(14)15-16)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H2,14,15)

- InChIKey: KRPLJGXIFRDBJP-UHFFFAOYSA-N

- ほほえんだ: N1(CC(OCC)=O)C(C2=CC=CC=C2)=CC(N)=N1

ethyl 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-269653-2.5g |

ethyl 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetate |

74361-76-5 | 95.0% | 2.5g |

$3080.0 | 2025-03-20 | |

| Enamine | EN300-269653-0.25g |

ethyl 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetate |

74361-76-5 | 95.0% | 0.25g |

$1447.0 | 2025-03-20 | |

| Enamine | EN300-269653-1g |

ethyl 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetate |

74361-76-5 | 1g |

$1572.0 | 2023-09-11 | ||

| Enamine | EN300-269653-5g |

ethyl 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetate |

74361-76-5 | 5g |

$4557.0 | 2023-09-11 | ||

| Enamine | EN300-269653-1.0g |

ethyl 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetate |

74361-76-5 | 95.0% | 1.0g |

$1572.0 | 2025-03-20 | |

| Enamine | EN300-269653-0.05g |

ethyl 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetate |

74361-76-5 | 95.0% | 0.05g |

$1320.0 | 2025-03-20 | |

| Enamine | EN300-269653-5.0g |

ethyl 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetate |

74361-76-5 | 95.0% | 5.0g |

$4557.0 | 2025-03-20 | |

| Enamine | EN300-269653-0.1g |

ethyl 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetate |

74361-76-5 | 95.0% | 0.1g |

$1384.0 | 2025-03-20 | |

| Enamine | EN300-269653-0.5g |

ethyl 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetate |

74361-76-5 | 95.0% | 0.5g |

$1509.0 | 2025-03-20 | |

| Enamine | EN300-269653-10.0g |

ethyl 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetate |

74361-76-5 | 95.0% | 10.0g |

$6758.0 | 2025-03-20 |

ethyl 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetate 関連文献

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

74361-76-5 (ethyl 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetate) 関連製品

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 4964-69-6(5-Chloroquinaldine)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量